4-(chloromethyl)-3-methyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
4-(chloromethyl)-3-methyl-6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3S/c1-4-7-5(3-11)2-6(13)12-9(7)16-8(4)10(14)15/h2H,3H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRPVXFIHRZAEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=CC(=O)N2)CCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of Ester Precursors
- Starting Material : Ethyl 4-(hydroxymethyl)-3-methyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate.
- Reagents : Aqueous sodium hydroxide (2–5 M), methanol/water (3:1 v/v).
- Conditions : Stir at 20–25°C for 24 hours.
- Workup : Concentrate under vacuum, acidify to pH 3–4 with concentrated HCl.
- Yield : 75–85% after recrystallization from ethanol.
Mechanistic Insight : Base-mediated saponification cleaves the ethyl ester to the carboxylic acid. The chloromethyl group is introduced earlier via hydroxymethyl chlorination (e.g., using HCl/SOCl₂).
Validation :
Cyclization of Thiophene-Pyridine Intermediates
- Step 1 : Condense 3-cyano-4-methylpyridine-2(1H)-thione with chloroacetone in dimethylformamide (DMF) using KOH (1 equiv).
- Step 2 : Cyclize the intermediate via Thorpe-Ziegler reaction at 80°C for 2 hours.
- Step 3 : Oxidize the sulfur atom using NaOCl in 1,4-dioxane to form the ketone at position 6.
- Yield : 43–55% after flash chromatography (petroleum ether/EtOAc).
| Parameter | Value |
|---|---|
| Solvent | 1,4-Dioxane |
| Oxidizing Agent | 10% Aqueous NaOCl |
| Reaction Time | 3–8 hours |
| Purity (HPLC) | >95% |
Chloromethylation of Preformed Carboxylic Acids
- Starting Material : 4-(Hydroxymethyl)-3-methyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylic acid.
- Reagents : Thionyl chloride (SOCl₂) or HCl gas in dichloromethane.
- Conditions : Reflux at 40°C for 4 hours under nitrogen.
- Workup : Quench with ice water, extract with CH₂Cl₂, dry over Na₂SO₄.
- Yield : 68–72% after solvent evaporation.
Advantages :
- Avoids side reactions at the carboxylic acid group.
- Enables selective substitution at the hydroxymethyl site.
Comparative Analysis of Methods
Optimal Route : Ester hydrolysis (Section 2.1) is preferred for scalability and reproducibility.
Reaction Optimization Insights
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may require stringent drying.
- Catalysts : Benzyltriethylammonium chloride (TEBAC) improves NaOCl-mediated oxidations by phase-transfer catalysis.
- Temperature : Controlled heating (80°C) minimizes byproducts during cyclization.
Applications and Derivitization
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-3-methyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The chloromethyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can alter the compound’s oxidation state and introduce new functionalities.
Scientific Research Applications
4-(chloromethyl)-3-methyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or as a precursor for pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-3-methyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Chemical Structure :
- CAS : 923127-55-3
- Molecular Formula: C₁₀H₈ClNO₃S
- Molecular Weight : 257.69 g/mol
- Key Substituents :
- Chloromethyl group at position 4
- Methyl group at position 3
- Carboxylic acid at position 2
- Ketone group at position 6
This heterocyclic compound is part of the thieno[2,3-b]pyridine family, known for applications in medicinal chemistry and material science. Its structure combines a fused thiophene and pyridine ring system, with reactive groups (chloromethyl and carboxylic acid) enabling diverse synthetic modifications .
Comparison with Structural Analogs
Ethyl 4-(Chloromethyl)-3-methyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate
- CAS : 86628-24-2
- Molecular Formula: C₁₂H₁₂ClNO₃S
- Molecular Weight : 285.74 g/mol
- Key Differences :
- Ethyl ester replaces the carboxylic acid group at position 2.
- Increased hydrophobicity due to the ester moiety.
Applications : This ester derivative serves as a precursor for synthesizing the carboxylic acid form via hydrolysis. It is commercially discontinued at CymitQuimica but retains relevance in lab-scale organic synthesis .
3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic Acid
- CAS : 104960-56-7
- Molecular Formula : C₁₅H₉F₃N₂O₂S
- Molecular Weight : 350.3 g/mol
- Key Differences: Trifluoromethyl group at position 4 (vs. chloromethyl). Amino group at position 3 (vs. methyl). Phenyl substituent at position 6 (vs. ketone).
Applications: The electron-withdrawing trifluoromethyl and amino groups enhance binding affinity in drug discovery, particularly for kinase inhibitors. This compound is available via ECHEMI .
3-Aminothieno[2,3-b]pyridine-2-carboxylic Acid
- CAS : 58327-75-6
- Molecular Formula : C₈H₆N₂O₂S
- Molecular Weight : 210.21 g/mol
- Key Differences: Amino group at position 3 (vs. methyl). No substituents at positions 4 or 4.
Applications : Simpler structure allows for modular functionalization. Used as a building block in peptidomimetics .
Comparative Analysis
Structural and Functional Differences
Biological Activity
4-(Chloromethyl)-3-methyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylic acid, also known as thieno[2,3-b]pyridine derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
The chemical formula for this compound is with a molecular weight of 257.7 g/mol. It is characterized by the following structural features:
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₈ClNO₃S |
| Molecular Weight | 257.7 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
Biological Activity
Research indicates that thieno[2,3-b]pyridine derivatives exhibit various biological activities including antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Several studies have demonstrated the antibacterial efficacy of thieno[2,3-b]pyridine derivatives against a range of bacterial strains. Notably:
- In vitro Studies : The compound has shown significant activity against Escherichia coli and Staphylococcus aureus, with IC50 values indicating potent inhibition at low concentrations .
Antifungal Activity
Thieno[2,3-b]pyridine derivatives have also been evaluated for antifungal properties:
- Fungal Strains : Compounds in this class have demonstrated effectiveness against fungi such as Candida albicans, suggesting potential for use in antifungal therapies .
Anticancer Activity
The anticancer potential of this compound has been investigated:
- Cell Line Studies : Preliminary studies indicate that it can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and Hela (cervical cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for designing more effective derivatives:
- Substituent Effects : The presence of electron-withdrawing groups like chlorine enhances antibacterial activity. Modifications on the methyl group also influence potency against specific bacterial strains .
Case Studies
- Study on Antimicrobial Efficacy :
- Anticancer Research :
Q & A
Q. What are the established synthetic routes for 4-(chloromethyl)-3-methyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylic acid, and how do reaction conditions impact yield?
- Methodological Answer : Synthesis typically involves cyclization of chlorinated pyridine precursors with thiourea derivatives. For example, outlines a route for a structurally similar oxazolo-pyridine compound, where condensation of 4-chlorobenzaldehyde with aminopyridine is followed by cyclization using palladium catalysts in DMF. Adjusting catalysts (e.g., triethylamine vs. palladium) and solvents (DMSO vs. toluene) can alter reaction kinetics and purity.
- Key Steps :
Cyclization under inert atmosphere.
Chlorination using POCl₃ or SOCl₂.
Purification via column chromatography.
- Table: Optimization Variables
| Variable | Impact on Yield | Reference |
|---|---|---|
| Catalyst (Pd) | Increases to ~75% | |
| Solvent (DMF) | Enhances solubility | |
| Temperature | >100°C reduces by-products |
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodological Answer : X-ray diffraction (XRD) is the gold standard. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement due to robustness in handling twinned data and high-resolution structures . Steps include:
Data collection with synchrotron radiation.
Phase determination via direct methods (SHELXS).
Refinement with SHELXL, incorporating anisotropic displacement parameters.
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments and confirms chloromethyl (-CH₂Cl) and carbonyl groups.
- FT-IR : Identifies C=O (1690–1730 cm⁻¹) and thieno ring vibrations (1450–1550 cm⁻¹).
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺).
- UV-Vis : Assesses π→π* transitions in the thieno-pyridine core.
Advanced Research Questions
Q. How can computational modeling predict reactivity and regioselectivity in derivatization reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic substitution sites. For example, ’s fluoroanilino-thienopyridine derivative showed higher electron density at the pyridine nitrogen, guiding functionalization. Software like Gaussian or ORCA can map electrostatic potentials and frontier molecular orbitals .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies:
Standardize protocols (e.g., MTT assay vs. flow cytometry).
Validate target engagement via SPR or ITC.
Cross-reference with structurally analogous compounds (e.g., ’s oxazolo-pyridine showed IC₅₀ = 2.3 µM against EGFR).
Q. What advanced techniques optimize enantiomeric purity in chiral derivatives?
- Methodological Answer :
- Chiral HPLC : Uses columns like Chiralpak IG-3 with hexane/isopropanol gradients.
- Circular Dichroism (CD) : Confirms absolute configuration.
- Asymmetric Catalysis : Employ Ru-BINAP complexes for hydrogenation (e.g., 90% ee achieved in ’s naphthyridine synthesis).
Data Contradiction Analysis
Q. Why do reported melting points vary between 215–230°C for this compound?
- Methodological Answer : Variations arise from:
Polymorphism: Different crystal packing (e.g., monoclinic vs. orthorhombic).
Purity: Residual solvents (DMF, toluene) lower observed mp.
Heating rate: Fast scans may miss phase transitions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
